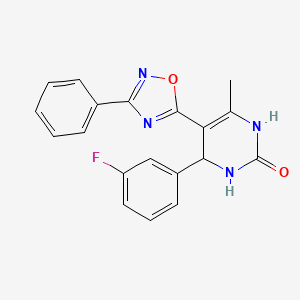

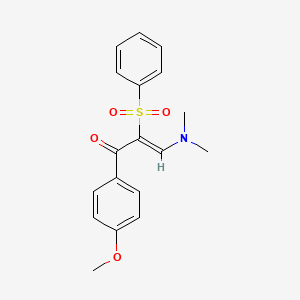

![molecular formula C22H17NO5 B2768127 1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448069-33-7](/img/structure/B2768127.png)

1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the McMurry coupling of a series of 4-oxo-4H-chromene-2-carbaldehydes afforded unusual chemoselective CH2–CH2 tethered bis-chromones . This methodology demonstrated a simple and efficient route for the synthesis of bis-chromones .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromene moiety, which is a heterocyclic compound that forms the core of many naturally occurring compounds. The “4-oxo” indicates the presence of a carbonyl group at the 4th position of the chromene ring. The “spiro[chroman-2,3’-pyrrolidin]-4-one” part suggests a spirocyclic structure involving a chroman ring and a pyrrolidin ring .科学的研究の応用

Synthesis and Chemical Reactions

Research has demonstrated innovative synthetic pathways and chemical reactions involving chromene-based compounds, including the targeted compound, showcasing their versatility in organic synthesis:

Cycloaddition Reactions : Chromones bearing electron-withdrawing substituents react with nonstabilized azomethine ylides to produce pyrrolidines and dipyrrolidines through diastereoselective cycloaddition reactions. These methods allow for the synthesis of complex structures with potential for further chemical modification (Sosnovskikh et al., 2014).

Organocatalytic Asymmetric Cycloaddition : Organocatalytic asymmetric cycloadditions involving oxindole-based azomethine ylides and nitrochromenes have been developed, yielding polycyclic spirooxindole-chromane adducts with high stereoselectivity. This approach facilitates the construction of densely functionalized compounds with multiple stereogenic centers (Wu et al., 2018).

Domino Michael/Cyclization Reaction : A novel synthesis route via domino Michael/cyclization reaction employing 3-nitro-2H-chromene derivatives and 3-isothiocyanato oxindole was described. This method produces chiral multi-functionalized tetracyclic spiro derivatives, highlighting the potential for creating complex molecules with significant stereochemical diversity (Fu et al., 2014).

Applications in Material Science

Research also extends to the application of chromene-based compounds in material science, particularly in the development of novel photochromic materials:

- Photochromic Properties : Studies on spiro[fluorene-chromenes] have explored the photochromic properties of these compounds, contributing valuable insights into the design of materials for optical storage and switches. This research underscores the potential of chromene derivatives in developing advanced materials with tunable optical properties (Aldoshin et al., 1998).

特性

IUPAC Name |

1'-(4-oxochromene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-16-11-20(27-18-7-3-1-5-14(16)18)21(26)23-10-9-22(13-23)12-17(25)15-6-2-4-8-19(15)28-22/h1-8,11H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVDSNMXDJEPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

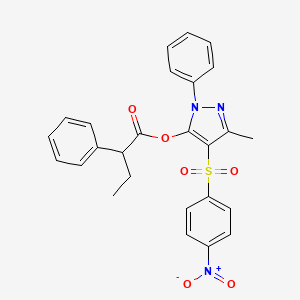

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)

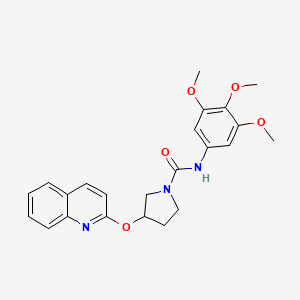

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)

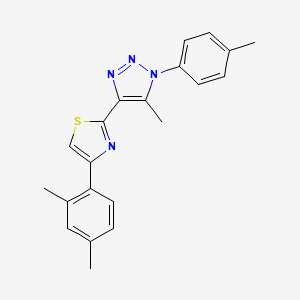

![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)

![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)